

Application Note & Protocol: Laboratory Synthesis of Ethyl Pivalate

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Compound of Interest

Compound Name: Ethyl trimethylacetate

Cat. No.: B1220292

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Abstract

This document provides a comprehensive protocol for the synthesis of ethyl pivalate, an important ester with applications as a solvent and intermediate in organic synthesis.[1] The primary method detailed is the Fischer esterification of pivalic acid with ethanol, utilizing concentrated sulfuric acid as a catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and expected yield. Additionally, safety precautions and characterization data are included to ensure a safe and successful synthesis for researchers, scientists, and professionals in drug development.

Introduction

Ethyl pivalate, also known as ethyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by its fruity odor. Due to its steric hindrance provided by the tert-butyl group, ethyl pivalate exhibits high stability and is resistant to hydrolysis, making it a valuable component in various chemical transformations.[1] The Fischer esterification is a reliable and well-established method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3][4][5] This application note details a laboratory-scale procedure for the synthesis of ethyl pivalate via this method.

Physicochemical Properties and Reagent Data

A summary of the key physical and chemical properties of the product and primary reagents is provided in the table below for easy reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	CAS Number	Safety Hazards
Ethyl Pivalate	C ₇ H ₁₄ O ₂	130.18	118	0.856	3938-95-2	Highly flammable liquid and vapor.[6]
Pivalic Acid	C ₅ H ₁₀ O ₂	102.13	163.7	0.905	75-98-9	Causes severe skin burns and eye damage.[7]
Ethanol (Absolute)	C ₂ H ₅ OH	46.07	78.37	0.789	64-17-5	Highly flammable liquid and vapor. Causes serious eye irritation.
Sulfuric Acid (Conc.)	H ₂ SO ₄	98.08	337	1.84	7664-93-9	Causes severe skin burns and eye damage.
Sodium Carbonate	Na ₂ CO ₃	105.99	Decomposes	2.54	497-19-8	Causes serious eye irritation.
Magnesium Sulfate	MgSO ₄	120.37	Decomposes	2.66	7487-88-9	Not classified as hazardous.

Experimental Protocol

This protocol is adapted from a standard Fischer esterification procedure.^[8]

3.1. Materials and Equipment

- Pivalic Acid (Neopentanoic Acid)
- Absolute Ethanol
- Concentrated Sulfuric Acid
- 10% Sodium Carbonate solution
- Anhydrous Magnesium Sulfate
- Round-bottom flask
- Heating mantle
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Magnetic stirrer and stir bar

3.2. Synthesis Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine 306 g of pivalic acid and 1035 mL of absolute ethanol.^[8]
- **Catalyst Addition:** While stirring, slowly and carefully add 65 mL of concentrated sulfuric acid to the mixture.^[8] This should be done in a fume hood as the addition is exothermic.
- **Reflux:** Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.^[8] Continue to reflux for a period of three hours.^[8]

- Cooling: After the reflux period, discontinue heating and allow the reaction mixture to cool to room temperature.

3.3. Work-up and Purification

- Extraction: Transfer the cooled reaction mixture to a large separatory funnel. Extract the mixture with 4 liters of a 10% sodium carbonate solution to neutralize the unreacted acid and the sulfuric acid catalyst.[8]
- Phase Separation: Allow the layers to separate. The upper organic layer contains the ethyl pivalate. Collect the organic layer.[8]
- Drying: Dry the collected organic layer overnight with anhydrous magnesium sulfate to remove any residual water.[8]
- Filtration: Filter the dried organic layer to remove the magnesium sulfate.
- Distillation: Purify the crude ethyl pivalate by distillation at atmospheric pressure.[8]
 - Initially, apply low heat to distill off the excess ethanol, which will be collected at approximately 73 °C.[8]
 - Once the ethanol has been removed, increase the heat. Collect the fraction that distills between 108-111 °C.[8] This fraction is the pure ethyl pivalate.
- Final Drying: The purified ethyl pivalate can be further dried over magnesium sulfate if necessary.[8]

3.4. Expected Yield

The expected yield of pure ethyl pivalate from this procedure is approximately 77%.[8]

Characterization

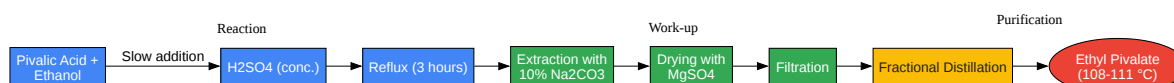
The identity and purity of the synthesized ethyl pivalate can be confirmed using various analytical techniques:

- ^1H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl and tert-butyl groups.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the ethyl pivalate structure.
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around $1730\text{--}1750\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretch of the ester functional group.[9][10]
- Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the final product and confirm its molecular weight.

Safety Precautions

- This experiment should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
- Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
- Ethanol is highly flammable; ensure there are no open flames or spark sources in the vicinity of the experiment.
- Pivalic acid is corrosive and can cause burns.[7]

Diagrams



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Caption: Experimental workflow for the synthesis of ethyl pivalate.



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Caption: Simplified signaling pathway of Fischer esterification.

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